![molecular formula C20H26N2O3S B2789159 3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)propanamide CAS No. 946199-47-9](/img/structure/B2789159.png)
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. It is commonly referred to as MPTP and belongs to the class of amides. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mechanism of Action
MPTP exerts its effects by binding to specific receptors in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation. MPTP also binds to the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the immune response. MPTP has also been shown to increase the release of endorphins, which are involved in pain regulation. Additionally, MPTP has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments, including its potent analgesic and anti-inflammatory properties. It can be used to study the mechanisms involved in pain perception and regulation. However, MPTP has limitations as well. It can be toxic at high doses and can cause adverse effects in animal models.
Future Directions
There are several future directions for the study of MPTP. One potential direction is the development of MPTP derivatives with improved potency and selectivity for specific receptors. Another direction is the investigation of MPTP as a potential treatment for other conditions, such as neuropathic pain and neurodegenerative diseases. Additionally, the use of MPTP in combination with other drugs may enhance its therapeutic potential.
Synthesis Methods
MPTP can be synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, which is then reacted with morpholine and thiophene-3-carboxaldehyde in the presence of triethylamine to yield MPTP. Other methods involve the use of different reagents and catalysts.
Scientific Research Applications
MPTP has been studied extensively for its potential use in various biomedical applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. MPTP has also been investigated for its potential use as an analgesic and anti-inflammatory agent. It has been shown to reduce pain and inflammation in animal models.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h2-3,5-6,8,13,15,19H,4,7,9-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPNUGISTSYTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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